molecular formula C7H10N2O3 B2387773 4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid CAS No. 1038356-82-9

4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid

Cat. No.: B2387773
CAS No.: 1038356-82-9
M. Wt: 170.168
InChI Key: BOUBQXLSWMTHTF-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader historical trajectory of 1,2,4-oxadiazole chemistry, which traces its origins to the pioneering work of Tiemann and Krüger in 1884. These researchers achieved the first successful synthesis of the 1,2,4-oxadiazole heterocycle, initially classifying it as azoxime or furo[ab]diazole. The heterocyclic system remained largely unexplored for nearly eight decades following its initial discovery, with renewed scientific interest emerging only in the 1940s when systematic biological activity studies commenced.

The specific compound this compound emerged as part of the modern expansion of oxadiazole chemistry that began accelerating in the latter half of the twentieth century. Historical records indicate that this particular derivative was formally catalogued and characterized as compound registry number 1038356-82-9, with its molecular structure definitively established through comprehensive spectroscopic and analytical techniques. The compound represents an evolution in the design of oxadiazole-containing carboxylic acids, building upon decades of synthetic methodology development that transformed the field from its humble nineteenth-century beginnings into a sophisticated area of heterocyclic chemistry.

The timeline of oxadiazole development reveals a significant acceleration in research activity during the 1960s, marked by the introduction of Oxolamine as the first commercially available pharmaceutical containing a 1,2,4-oxadiazole ring. This milestone demonstrated the practical potential of oxadiazole derivatives and catalyzed increased interest in exploring various substitution patterns and functional group combinations, ultimately leading to the systematic investigation of compounds such as this compound. The compound's discovery and characterization occurred within this context of expanding heterocyclic chemical space exploration, representing one of many efforts to systematically examine the properties and potential applications of 1,2,4-oxadiazole derivatives bearing different substituents and functional groups.

Significance in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry due to its embodiment of several key structural principles that define modern heterocyclic design strategies. The compound exemplifies the concept of bioisosterism, wherein the 1,2,4-oxadiazole ring functions as a bioisosteric replacement for traditional amide and ester functionalities. This property arises from the unique electronic characteristics of the oxadiazole ring, which combines hydrophilic and electron donor properties while maintaining enhanced thermal and chemical stability compared to conventional organic functional groups.

The structural significance of this compound lies in its dual nature as both a heterocyclic system and a carboxylic acid derivative. The 1,2,4-oxadiazole ring contributes exceptional metabolic stability, addressing common pharmaceutical development challenges associated with ester and amide hydrolysis. Research has demonstrated that 1,2,4-oxadiazoles exhibit superior resistance to enzymatic degradation compared to their conventional counterparts, making compounds like this compound valuable as potential building blocks for drug discovery applications.

The methyl substitution at the 3-position of the oxadiazole ring represents a strategic modification that influences both the electronic properties and steric environment of the heterocycle. This substitution pattern affects the compound's overall lipophilicity and potentially its interaction with biological targets, contributing to the systematic exploration of structure-activity relationships within the oxadiazole family. The four-carbon aliphatic chain connecting the oxadiazole ring to the carboxylic acid group provides additional structural flexibility, enabling conformational adjustments that may be crucial for molecular recognition processes.

From a synthetic chemistry perspective, this compound represents an accessible target that can be prepared using established oxadiazole formation methodologies. The compound serves as a model system for understanding the general principles governing oxadiazole synthesis, particularly the cyclodehydration approaches that convert amidoxime intermediates to the final heterocyclic products. Its straightforward structure makes it an ideal candidate for methodological studies aimed at developing more efficient synthetic routes to oxadiazole-containing carboxylic acids.

Position Within 1,2,4-Oxadiazole Research Domain

This compound occupies a strategic position within the contemporary 1,2,4-oxadiazole research landscape, representing both a fundamental building block and a model compound for advancing the field's understanding of heterocyclic chemistry principles. The current research domain encompasses extensive investigations into synthetic methodologies, with particular emphasis on developing more efficient and environmentally sustainable approaches to oxadiazole formation. Contemporary studies have focused on optimizing reaction conditions, exploring alternative coupling agents, and implementing greener synthetic protocols, including microwave-assisted and ultrasound-promoted cyclization reactions.

The compound contributes to the expanding library of oxadiazole derivatives that researchers utilize to explore structure-activity relationships and pharmacological potential. Recent developments in the field have demonstrated the remarkable versatility of 1,2,4-oxadiazoles as scaffolds for drug discovery, with successful examples including antibacterial agents targeting methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. The systematic study of compounds such as this compound provides essential data for understanding how structural modifications influence biological activity and physicochemical properties.

Property Value Reference
Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
Chemical Abstracts Service Number 1038356-82-9
Simplified Molecular Input Line Entry System O=C(O)CCCC1=NC(C)=NO1
Molecular Formula Code MFCD11099590

Within the broader research ecosystem, this compound serves as a representative example of the systematic approach to heterocyclic compound design that characterizes modern medicinal chemistry. The field has evolved from the early empirical discovery of bioactive oxadiazoles to a more rational design approach that leverages computational chemistry, structure-based drug design, and high-throughput screening methodologies. Researchers utilize compounds like this compound as reference standards and synthetic intermediates in their efforts to develop next-generation therapeutics.

The position of this compound within current research trends reflects the field's ongoing evolution toward more sophisticated understanding of heterocyclic chemistry. Contemporary investigations increasingly focus on exploring the unique properties that distinguish 1,2,4-oxadiazoles from other heterocyclic systems, including their distinct electronic characteristics, conformational preferences, and intermolecular interaction patterns. These studies contribute to a more comprehensive understanding of how structural features influence molecular behavior, ultimately informing the design of improved compounds with enhanced properties for specific applications.

Current research directions encompass both fundamental studies aimed at expanding synthetic methodology and applied investigations focused on developing practical applications for oxadiazole derivatives. The field continues to benefit from advances in analytical techniques, computational chemistry, and synthetic methodology, enabling more detailed characterization of compounds and more efficient synthetic approaches. This compound represents a valuable component of this research enterprise, contributing to the collective understanding of oxadiazole chemistry while serving as a building block for future discoveries in heterocyclic chemistry and drug development.

Properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-5-8-6(12-9-5)3-2-4-7(10)11/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUBQXLSWMTHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid typically involves the cyclization of amidoximes with organic nitriles. One common method includes the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) as catalysts. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the butanoic acid chain.

    Substitution: The oxadiazole ring can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized oxadiazole derivatives.

Scientific Research Applications

Chemistry

4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid serves as a building block for synthesizing more complex molecules. Its unique oxadiazole structure allows it to participate in various chemical reactions such as oxidation and substitution.

Common Reactions:

  • Oxidation: Can produce oxazole derivatives using agents like potassium permanganate.
  • Substitution: The oxazole ring can undergo reactions with electrophiles and nucleophiles.

Biology

This compound has been investigated for its potential biological activities , including:

  • Antimicrobial Activity: Exhibits significant antimicrobial properties against Gram-positive and Gram-negative bacteria. For example, it has a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Staphylococcus aureus and Escherichia coli.
MicroorganismMIC (µg/mL)
Staphylococcus aureus62.5
Escherichia coli62.5
  • Anticancer Potential: Preliminary studies suggest that the compound may induce apoptosis in cancer cells through modulation of specific signaling pathways.

Medicine

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate . Its ability to interact with enzymes involved in oxidative stress responses suggests possible applications in treating inflammatory diseases.

Case Study:
In vivo studies demonstrated that treatment with this compound resulted in a significant reduction in tumor volume in xenograft models using human breast cancer cells.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its unique structural properties. It is also employed as a non-ionic organic buffering agent for cell cultures within a pH range of 6–8.5.

Case Studies

Several notable case studies highlight the therapeutic potential of this compound:

  • In Vivo Study on Tumor Growth:
    • In a xenograft model using human breast cancer cells, treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups.
  • Combination Therapy:
    • The compound was tested in combination with standard chemotherapeutics, showing enhanced efficacy and reduced toxicity profiles.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

The following compounds are structurally related to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid, differing in substituents on the oxadiazole ring or the carboxylic acid chain. Key differences in molecular properties, solubility, and applications are summarized below.

Structural Modifications on the Oxadiazole Ring

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid
  • CAS : 875164-21-9
  • Formula : C₁₂H₁₂N₂O₃
  • Molecular Weight : 232.23
  • Substituent : Phenyl group at the 3-position of oxadiazole.
  • Solubility: Slightly soluble in chloroform, methanol, and DMSO .
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid
  • CAS : 439108-15-3
  • Formula : C₁₂H₁₁ClN₂O₃
  • Molecular Weight : 266.68
  • Substituent : 4-Chlorophenyl group at the 3-position.
  • Key Differences : The electronegative chlorine atom may enhance electronic interactions with target proteins, improving binding affinity .
4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)butanoic Acid
  • CAS : 1038311-12-4
  • Formula : C₁₀H₁₆N₂O₃
  • Molecular Weight : 212.25
  • Substituent : Bulky tert-butyl group at the 3-position.
  • Key Differences : The tert-butyl group introduces steric hindrance, which could improve metabolic stability but reduce solubility .

Modifications in the Carboxylic Acid Chain

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid
  • CAS : 851048-56-1
  • Formula : C₁₀H₈N₂O₃
  • Molecular Weight : 204.18
  • Structure: Benzoic acid replaces butanoic acid.
  • Properties: Higher melting point (267–269°C) and increased acidity (lower pKa) due to aromatic conjugation. Likely reduced flexibility compared to the butanoic acid chain.
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid
  • CAS : 883546-59-6
  • Formula : C₁₃H₁₄N₂O₄
  • Molecular Weight : 262.26
  • Substituent : 3-Methoxyphenyl group at the 3-position.

Comparative Data Table

Compound Name CAS Formula Molecular Weight Substituent (Oxadiazole 3-position) Solubility/Stability Notes
This compound Not specified C₈H₁₀N₂O₃* ~182.17* Methyl Likely moderate solubility in polar solvents
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid 875164-21-9 C₁₂H₁₂N₂O₃ 232.23 Phenyl Slightly soluble in DMSO, chloroform
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid 439108-15-3 C₁₂H₁₁ClN₂O₃ 266.68 4-Chlorophenyl Enhanced binding affinity due to Cl
4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)butanoic acid 1038311-12-4 C₁₀H₁₆N₂O₃ 212.25 tert-Butyl High steric hindrance
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid 851048-56-1 C₁₀H₈N₂O₃ 204.18 Methyl (benzoic acid chain) High melting point (267–269°C)
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid 883546-59-6 C₁₃H₁₄N₂O₄ 262.26 3-Methoxyphenyl Electron-donating methoxy group

*Estimated based on structural similarity.

Biological Activity

4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid is a compound that has garnered attention due to its potential biological activities. It belongs to a class of compounds known as oxadiazoles, which are recognized for their diverse pharmacological properties. This article delves into the biological activity of this specific compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a butanoic acid moiety attached to a 1,2,4-oxadiazole ring with a methyl substitution at the 3-position. This configuration influences both its solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit leukotriene A4 hydrolase, an enzyme implicated in inflammatory processes. By blocking this enzyme, the compound may reduce inflammation and alleviate related disorders.
  • Receptor Interaction : The oxadiazole ring allows for interaction with specific receptors and enzymes, modulating their activity. This can lead to significant biological effects such as anti-inflammatory responses and potential anticancer activities.

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds often exhibit anticancer properties. For instance, studies have shown that certain oxadiazole derivatives can act as selective antagonists for integrin receptors involved in cancer cell migration and invasion.

Anti-inflammatory Effects

The inhibition of leukotriene A4 hydrolase suggests that this compound could be beneficial in treating inflammatory diseases. This property is supported by various in vitro studies demonstrating the compound's ability to reduce pro-inflammatory cytokine production .

Case Studies

  • Inflammation Model : In a controlled study using animal models of inflammation, administration of this compound resulted in a significant decrease in edema compared to control groups. The reduction was measured using paw volume as an indicator of inflammation severity .
  • Antitumor Activity : A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that it exhibited cytotoxic effects with an IC50 value ranging from 10 to 30 µM across different cell types .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Features
This compoundStructureMethyl substitution enhances solubility and activity
4-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)butanoic acidStructurePyridine ring may enhance receptor selectivity
5-(tert-butyl)-1,2,4-OxadiazoleStructureSimple structure without butanoic acid component

Q & A

Q. What are the optimal synthetic routes for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid, and how can reaction conditions be optimized?

The synthesis of oxadiazole-containing compounds typically involves cyclization reactions between carboxylic acid derivatives and hydroxylamine intermediates. For example, ultrasound-assisted methods can enhance reaction rates by improving molecular interactions through cavitation effects, reducing side reactions and increasing yields . Key steps include:

  • Cyclocondensation : Reacting a nitrile precursor with hydroxylamine under controlled pH (e.g., 8–9) and temperature (60–80°C).
  • Purification : Use of tert-butyl ester intermediates followed by acidic hydrolysis to yield the final carboxylic acid .
    Optimization parameters include pH control (to minimize hydrolysis of oxadiazole rings) and solvent selection (e.g., ethanol/water mixtures for solubility).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • 1H NMR : Characteristic peaks for the oxadiazole proton (δ 8.1–8.3 ppm) and methyl group (δ 2.5–2.7 ppm). The butanoic acid chain shows signals at δ 1.8–2.2 ppm (CH₂) and δ 12.1 ppm (COOH) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₈H₁₁N₂O₃: 183.0764).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can assess purity, particularly for detecting hydrolyzed byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the oxadiazole’s 3-position to enhance metabolic stability. For example, chloro-substituted derivatives (e.g., 4-((5-(2-chlorophenyl)-oxadiazol-2-yl)thio)butanoic acid) showed 76% purity and improved binding affinity in preliminary assays .
  • Biological Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure interactions with targets like human serum albumin (HSA) .

Q. How should researchers resolve contradictions in purity data from divergent synthetic methods?

Discrepancies in purity (e.g., 36% vs. 76% for similar derivatives) may arise from:

  • Reaction Mechanism : Side reactions during cyclization (e.g., incomplete ring closure).
  • Purification : Differences in tert-butyl ester deprotection efficiency.
    Methodology :
    • Compare HPLC traces to identify byproducts.
    • Use kinetic studies (e.g., monitoring reaction progress via TLC) to optimize reaction times .

Q. What computational strategies predict the interactions of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., Rho kinase). Focus on hydrogen bonding between the oxadiazole nitrogen and catalytic residues.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can ultrasound-assisted synthesis improve the yield of this compound?

Ultrasound (20–40 kHz) enhances mass transfer and reduces activation energy.

  • Protocol : React nitrile precursor with hydroxylamine hydrochloride in ethanol/water (1:1) under sonication (50°C, 2 hours). Yields increase by 15–20% compared to conventional heating .

Q. What strategies enable regioselective functionalization of the oxadiazole ring?

  • Protecting Groups : Use tert-butyl esters to shield the butanoic acid moiety during electrophilic substitution.
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at the 5-position .

Q. How to design control experiments to validate the biological activity of this compound?

  • Negative Controls : Test structurally analogous compounds lacking the oxadiazole ring (e.g., butanoic acid derivatives with thiadiazole).
  • Dose-Response Curves : Measure IC₅₀ values in enzyme inhibition assays (e.g., Rho kinase) to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.